molecular formula C16H12O5 B13340231 Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate

Cat. No.: B13340231
M. Wt: 284.26 g/mol
InChI Key: HQOZCEKRHLCILI-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the chromene ring.

Scientific Research Applications

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

methyl 8-methoxy-2-oxobenzo[g]chromene-3-carboxylate

InChI

InChI=1S/C16H12O5/c1-19-12-4-3-9-5-11-7-13(15(17)20-2)16(18)21-14(11)8-10(9)6-12/h3-8H,1-2H3

InChI Key

HQOZCEKRHLCILI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC

Origin of Product

United States

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